molecular formula C2H2F3NS B1308677 2,2,2-Trifluoroethanethioamide CAS No. 421-52-3

2,2,2-Trifluoroethanethioamide

Cat. No. B1308677
CAS RN: 421-52-3
M. Wt: 129.11 g/mol
InChI Key: VZBAIMIVLDKBTE-UHFFFAOYSA-N
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Patent
US05034404

Procedure details

A mixture of 11.22g of 2,2,2,-trifluorothioacetamide and 10.14g of ethyl 2-chloro-2-formylacetate was stirred for 30 minutes in an oil bath of 70° C. and then for 1.5 hours in an oil bath of 100° C., to which 100ml of dichloromethane were added. After removing an insoluble substance, the mixture was concentrated and the residue was subjected to a column chromatography [developing solvent: hexane-ethyl acetate (10:1)], to obtain 3.74g of ethyl 2-(trifluoromethyl)-5-thiazolecarboxylate as yellow liquid.
Quantity
11.22 g
Type
reactant
Reaction Step One
Quantity
10.14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:7])([F:6])[C:3]([NH2:5])=[S:4].Cl[CH:9]([CH:15]=O)[C:10]([O:12][CH2:13][CH3:14])=[O:11]>ClCCl>[F:1][C:2]([F:7])([F:6])[C:3]1[S:4][C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:15][N:5]=1

Inputs

Step One
Name
Quantity
11.22 g
Type
reactant
Smiles
FC(C(=S)N)(F)F
Name
Quantity
10.14 g
Type
reactant
Smiles
ClC(C(=O)OCC)C=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred for 30 minutes in an oil bath of 70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 1.5 hours in an oil bath of 100° C.
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
After removing an insoluble substance
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C=1SC(=CN1)C(=O)OCC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.74 g
YIELD: CALCULATEDPERCENTYIELD 24.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.